molecular formula C19H19N3OS B11385997 4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B11385997
M. Wt: 337.4 g/mol
InChI Key: BKFXJHVILUVHHY-UHFFFAOYSA-N
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Description

4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives, thiophene derivatives, and pyrrolidinone derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: These reactions can be used to introduce the prop-2-en-1-yl group onto the benzodiazole ring.

    Cyclization reactions: These reactions help in forming the pyrrolidinone ring.

    Coupling reactions: These reactions are used to attach the thiophene ring to the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzodiazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new functional groups onto the compound.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogen or alkyl groups onto the compound.

Scientific Research Applications

4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity. The pyrrolidinone ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Thiophene derivatives: Compounds containing thiophene rings.

    Pyrrolidinone derivatives: Compounds with pyrrolidinone rings.

Uniqueness

4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-(1-prop-2-enylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h2-8,10,14H,1,9,11-13H2

InChI Key

BKFXJHVILUVHHY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4

Origin of Product

United States

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